3-(Azepan-2-yl)-5-(4-bromophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azepan-2-yl)-5-(4-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a bromophenyl group, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)-5-(4-bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a corresponding nitro compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring.
Reduction: Reduction reactions could target the oxadiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Azepan-2-yl)-5-(4-bromophenyl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for 3-(Azepan-2-yl)-5-(4-bromophenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Azepan-2-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(Piperidin-2-yl)-5-(4-bromophenyl)-1,2,4-oxadiazole: Contains a piperidine ring instead of an azepane ring, which may influence its chemical properties.
Uniqueness
The presence of the bromophenyl group and the azepane ring in 3-(Azepan-2-yl)-5-(4-bromophenyl)-1,2,4-oxadiazole may confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H16BrN3O |
---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
3-(azepan-2-yl)-5-(4-bromophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H16BrN3O/c15-11-7-5-10(6-8-11)14-17-13(18-19-14)12-4-2-1-3-9-16-12/h5-8,12,16H,1-4,9H2 |
InChI Key |
ZQDHULZPVNNEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.